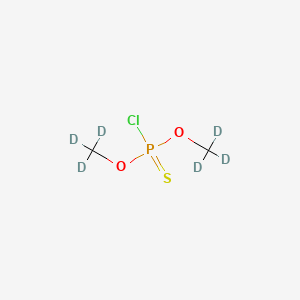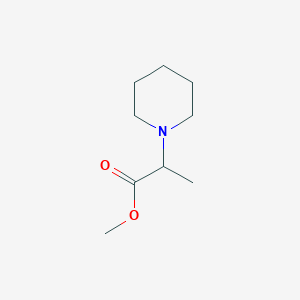
3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid is a bile acid derivative characterized by the presence of hydroxyl groups at the 3alpha and 12alpha positions and a double bond at the 24-en position. This compound is a significant metabolite in the human body and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid typically involves the hydroxylation of deoxycholic acid.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their specificity and efficiency in producing high yields of the target compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of keto derivatives.
Reduction: Reduction reactions can convert the double bond at the 24-en position to a single bond, altering the compound’s structure and properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), for converting hydroxyl groups to halides.
Major Products:
Oxidation Products: Keto derivatives.
Reduction Products: Saturated analogs.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in liver and digestive health.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects primarily through its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts as a ligand for specific receptors, modulating their activity and influencing various metabolic pathways. The hydroxyl groups and the double bond play critical roles in its binding affinity and biological activity .
Comparison with Similar Compounds
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic acid: Similar structure but differs in the configuration of the hydroxyl group at the 3-position.
3alpha,12alpha-Dihydroxy-5beta-chol-6-en-24-oic acid: Contains a double bond at the 6-position instead of the 24-position.
Uniqueness: 3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid is unique due to its specific hydroxylation pattern and the presence of a double bond at the 24-en position. These structural features confer distinct biological activities and make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H44O4 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(E,6R)-6-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)21-10-11-22-20-9-8-18-14-19(28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h7,16,18-24,28-29H,5-6,8-15H2,1-4H3,(H,30,31)/b17-7+/t16-,18-,19-,20+,21-,22+,23+,24+,26+,27-/m1/s1 |
InChI Key |
ICPKBNNULRZCMH-SVJCOMFJSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



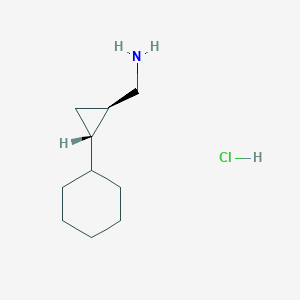
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)


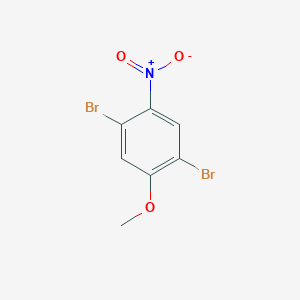
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
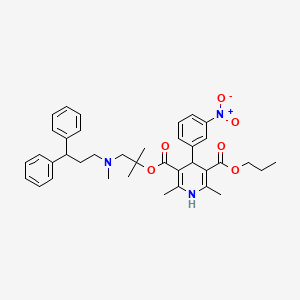
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)

